Picenadol -

Picenadol

Catalog Number: EVT-1538665
CAS Number:
Molecular Formula: C16H25NO
Molecular Weight: 247.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Picenadol can be synthesized through several methodologies. One prominent method involves the alkylation of a metallo enamine intermediate, followed by stereoselective reduction. This approach allows for the formation of the desired enantiomers with high specificity. Another synthesis route includes using substituted formamidines and N-iminomethyl piperidine, which further contributes to the compound's unique structure .

Technical Details

  1. Metallo Enamine Alkylation: This method utilizes metal catalysts to facilitate the reaction between an enamine and an alkyl halide, leading to the formation of the piperidine structure.
  2. Stereoselective Reduction: Following alkylation, specific reducing agents are employed to ensure that only one enantiomer is produced in significant quantities.
Molecular Structure Analysis

The molecular formula of Picenadol is C16H25NOC_{16}H_{25}NO, with a molecular weight of approximately 247.38 g/mol. The compound features a complex structure characterized by a piperidine ring and a phenolic group.

Structural Data

  • IUPAC Name: 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol
  • InChI Key: RTOHPIRUUAKHOZ-BBRMVZONSA-N
  • SMILES Representation: CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O

The stereochemistry of Picenadol is crucial for its pharmacological activity, particularly the configuration at the piperidine ring which influences its interaction with opioid receptors .

Chemical Reactions Analysis

Picenadol undergoes several types of chemical reactions that are important for its synthesis and potential modification:

  1. Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize Picenadol, potentially altering its pharmacological properties.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride, which may lead to various derivatives.
  3. Substitution Reactions: The compound can participate in nucleophilic substitution reactions at the piperidine ring, allowing for further functionalization.

These reactions are typically conducted in organic solvents such as dichloromethane or ethanol, often in the presence of catalysts like palladium on carbon .

Mechanism of Action

The mechanism of action of Picenadol is primarily linked to its interaction with opioid receptors in the central nervous system. The (3S,4R) enantiomer acts as a μ-opioid agonist, effectively binding to and activating these receptors to produce analgesic effects. Conversely, the (3R,4S) enantiomer functions as an antagonist, blocking receptor activation.

This unique mechanism results in effective pain relief while minimizing side effects commonly associated with traditional opioids, such as respiratory depression and addiction potential .

Physical and Chemical Properties Analysis

Picenadol exhibits distinct physical and chemical properties that contribute to its efficacy and utility:

  • Physical State: Typically exists as a solid at room temperature.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

These properties are essential for understanding how Picenadol behaves in biological systems and during pharmaceutical formulation .

Applications

Picenadol's unique profile makes it suitable for various scientific applications:

  1. Pain Management: As an opioid analgesic with reduced abuse potential, it is being explored for clinical use in managing acute and chronic pain.
  2. Research Tool: Its mixed agonist-antagonist properties make it valuable for studying opioid receptor interactions and developing new analgesics with improved safety profiles.
  3. Pharmaceutical Development: Ongoing research aims to refine its synthesis and enhance its pharmacological properties for therapeutic applications.
Introduction to Picenadol: Pharmacological Context

Chemical Identity and Structural Classification of Picenadol

Picenadol (LY-97435; LY-150720) is a synthetic 4-phenylpiperidine derivative with the chemical name 3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol and molecular formula C₁₆H₂₅NO. It possesses a molecular weight of 247.38 g/mol and features a chiral center, existing as a racemic mixture of two enantiomers: the (3R,4R)- and (3S,4S)-isomers [1] [3] [8]. Structurally, Picenadol belongs to the N-methyl-4-phenylpiperidine class of opioid compounds, sharing a phenylpiperidine backbone with meperidine (pethidine) but distinguished by its 4-propyl substitution and phenolic ring [1] [9]. The compound’s three-dimensional conformation is critical to its pharmacodynamic profile, with X-ray crystallography studies confirming distinct spatial orientations of its agonist and antagonist enantiomers [8].

Table 1: Chemical Profile of Picenadol

PropertyValue
IUPAC Name3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol
Molecular FormulaC₁₆H₂₅NO
Molecular Weight247.38 g/mol
CAS Registry Number79201-85-7
StereochemistryRacemic mixture [(3R,4R)+(3S,4S)]
Structural Class4-Phenylpiperidine derivative

Historical Development and Clinical Rationale for Opioid Agonist-Antagonist Design

Picenadol was developed by Eli Lilly in the 1970s as part of a strategic effort to create analgesics with reduced abuse liability and dependence potential compared to pure μ-opioid agonists [1] [9]. Its design leveraged emerging insights into opioid receptor pharmacology, specifically the discovery that certain opioid scaffolds could yield enantiomers with opposing pharmacological activities. The clinical rationale centered on combining an agonist enantiomer (for analgesia) with an antagonist enantiomer (to block abuse-related effects) within a single racemic formulation [1] [8]. This approach aimed to mitigate respiratory depression, physical dependence, and euphoria—side effects associated with traditional opioids like morphine [2].

Picenadol advanced to Phase II/III clinical trials in the 1980s, demonstrating efficacy comparable to meperidine in postoperative pain (obstetrics, dentistry) [1] [8]. However, despite promising analgesic properties and a lower abuse potential profile, it was never commercialized, likely due to strategic pipeline decisions rather than efficacy or safety concerns [1] [9]. This development pathway exemplifies the pharmaceutical industry’s exploration of agonist-antagonist hybrids during the late 20th century as safer alternatives to classical opioids [9].

Position in Opioid Analgesic Taxonomy: Comparative Analysis with μ-Agonists and Mixed-Action Opioids

Picenadol occupies a distinctive niche within opioid taxonomy as a stereochemically driven mixed agonist-antagonist. Unlike classical μ-agonists (e.g., morphine, fentanyl) that exhibit uniform receptor activation across neural pathways, Picenadol’s racemate delivers simultaneous agonist and antagonist actions via its enantiomers [1] [8]. The (3R,4R)-isomer functions as a potent μ-opioid and δ-opioid agonist, while the (3S,4S)-isomer acts as a μ-antagonist with approximately 1/10th the potency of nalorphine [2] [8]. This contrasts with mixed-action opioids like pentazocine or butorphanol, which exhibit partial agonist activity at κ-receptors—a receptor subtype implicated in dysphoria and psychotomimesis [1] [5].

Table 2: Pharmacodynamic Comparison of Picenadol with Representative Opioids

CompoundPrimary Receptor Actionsκ-Receptor ActivityAbuse Liability
Picenadolμ-Agonist (R,R) + μ-Antagonist (S,S)NegligibleLow
MorphineFull μ-agonistLowHigh
PentazocinePartial μ-agonist + κ-agonistHighModerate
BuprenorphinePartial μ-agonist + κ-antagonistModerate antagonismLow

Key differentiators of Picenadol include:

  • Receptor Selectivity: High affinity for μ- and δ-opioid receptors but minimal interaction with κ-receptors, reducing dysphoric side effects common to other mixed-action opioids [2] [8].
  • Functional Antagonism: The antagonist enantiomer competitively inhibits the agonist enantiomer at μ-receptors, creating a "self-limiting" effect that lowers respiratory depression and euphoria risks [1] [2].
  • Adjunctive Activity: Demonstrated anticholinergic properties may modulate pain transmission independently of opioid pathways [3].In analgesic potency studies, Picenadol ranked at approximately 1/3 the potency of morphine in rodent models (rat tail-flick test), positioning it as a moderate-strength analgesic suitable for acute pain management [2] [8]. Its clinical performance in dental and obstetric pain trials further validated its efficacy as a viable alternative to meperidine [1] [8].

Table 3: Key Stereoisomers of Picenadol and Their Pharmacological Roles

EnantiomerConfigurationOpioid Receptor ActivityFunctional RoleRelative Potency
(3R,4R)-PicenadolAgonist isomerμ-receptor full agonistPrimary analgesic component~1x morphine (analgesia)
(3S,4S)-PicenadolAntagonist isomerμ-receptor competitive antagonistAbuse/dependence mitigation~0.1x nalorphine (antagonism)

Properties

Product Name

Picenadol

IUPAC Name

3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

InChI

InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1

InChI Key

RTOHPIRUUAKHOZ-BBRMVZONSA-N

Synonyms

Lilly 150720
LY 136595
LY 136596
LY 150720
LY 97435
LY 97436
LY-150720
picenadol
picenadol hydrochloride, (trans)-(+)-isomer
picenadol hydrochloride, (trans)-(+-)-isomer
picenadol hydrochloride, (trans)-(-)-isomer
picenadol, (trans)-(+)-isomer
picenadol, (trans)-(-)-isome

Canonical SMILES

CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O

Isomeric SMILES

CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.